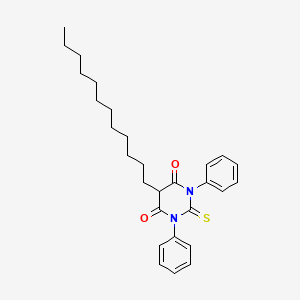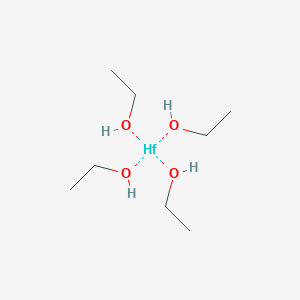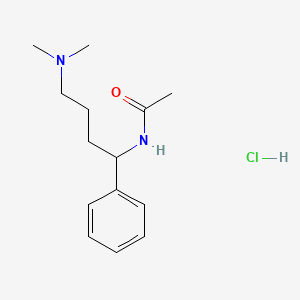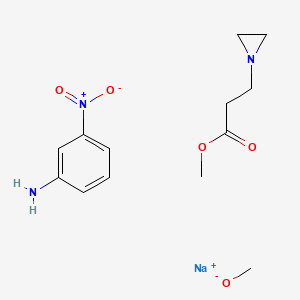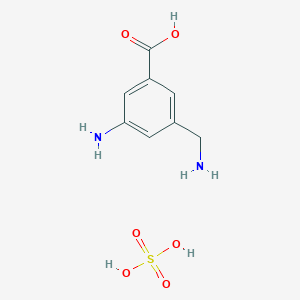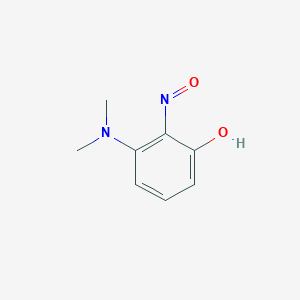
3-(Dimethylamino)-2-nitrosophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-2-nitrosophenol is an organic compound with the molecular formula C8H10N2O2 It is characterized by the presence of a dimethylamino group and a nitroso group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-nitrosophenol typically involves the nitration of 3-(Dimethylamino)phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitroso group. Common reagents used in this process include nitric acid and sulfuric acid. The reaction is typically conducted at low temperatures to prevent over-nitration and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-2-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers and esters.
科学的研究の応用
3-(Dimethylamino)-2-nitrosophenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the manufacture of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 3-(Dimethylamino)-2-nitrosophenol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s biological activity. Additionally, the dimethylamino group can interact with cellular membranes, affecting their permeability and function.
類似化合物との比較
Similar Compounds
3-(Dimethylamino)phenol: Lacks the nitroso group, making it less reactive in redox reactions.
2-Nitrosophenol: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.
3-(Dimethylamino)-2-nitrobenzene: Contains a nitro group instead of a nitroso group, leading to different chemical reactivity.
Uniqueness
3-(Dimethylamino)-2-nitrosophenol is unique due to the presence of both the dimethylamino and nitroso groups. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and potential biological activity. Its dual functionality makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
3-(dimethylamino)-2-nitrosophenol |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)6-4-3-5-7(11)8(6)9-12/h3-5,11H,1-2H3 |
InChIキー |
LYXRAQYIGHOEPN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C(=CC=C1)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



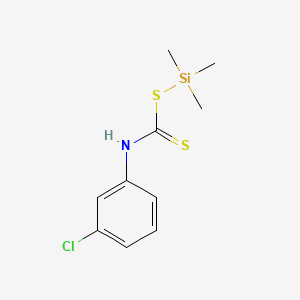
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
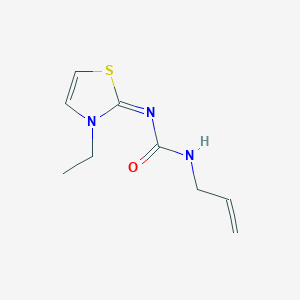
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
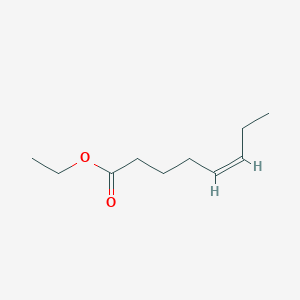
![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)
